(2,3-Epoxypropyl)trimethylammonium acetate
Overview
Description
(2,3-Epoxypropyl)trimethylammonium acetate is a quaternary ammonium compound with a unique structure that includes an epoxy group. This compound is known for its cationic properties and is widely used in various industrial and scientific applications. Its molecular formula is C8H17NO3, and it has a molecular weight of 175.22548 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Epoxypropyl)trimethylammonium acetate typically involves the reaction of trimethylamine with epichlorohydrin, followed by neutralization with acetic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Water or methanol can be used as solvents.
Catalyst: No specific catalyst is required for this reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Reactors: Large-scale reactors with efficient mixing capabilities.
Purification: The product is purified using distillation or crystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: (2,3-Epoxypropyl)trimethylammonium acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The epoxy group can react with nucleophiles, leading to ring-opening reactions.
Addition Reactions: The compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Conditions: These reactions are typically carried out under mild conditions, such as room temperature and neutral pH.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example:
With Amines: The reaction yields amino alcohols.
With Thiols: The reaction produces thioethers.
Scientific Research Applications
(2,3-Epoxypropyl)trimethylammonium acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a cationizing agent for modifying polymers and other materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its cationic nature.
Industry: Utilized in the production of cationic starches for the paper industry.
Mechanism of Action
The mechanism of action of (2,3-Epoxypropyl)trimethylammonium acetate involves its interaction with negatively charged surfaces or molecules. The epoxy group allows for covalent bonding with various substrates, while the trimethylammonium group provides cationic properties that enhance its binding affinity. This dual functionality makes it effective in applications such as surface modification and drug delivery .
Comparison with Similar Compounds
(2,3-Epoxypropyl)trimethylammonium chloride: Similar structure but with a chloride counterion.
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Another cationic agent used for similar applications.
Uniqueness: (2,3-Epoxypropyl)trimethylammonium acetate is unique due to its acetate counterion, which can influence its solubility and reactivity compared to its chloride counterpart. This makes it particularly useful in specific applications where different solubility profiles are required .
Properties
IUPAC Name |
trimethyl(oxiran-2-ylmethyl)azanium;acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO.C2H4O2/c1-7(2,3)4-6-5-8-6;1-2(3)4/h6H,4-5H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSCEYXLAITVID-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C[N+](C)(C)CC1CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956369 | |
Record name | N,N,N-Trimethyl(oxiran-2-yl)methanaminium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34890-37-4 | |
Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34890-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Epoxypropyl)trimethylammonium acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034890374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Trimethyl(oxiran-2-yl)methanaminium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-epoxypropyl)trimethylammonium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.